N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzyl group at position 3 and a thioacetamide moiety at position 5. This compound is part of a broader class of triazolo-pyrimidine derivatives, which are explored for their kinase inhibitory and anticancer activities .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-17(23-14-6-7-15-16(8-14)29-12-28-15)10-30-20-18-19(21-11-22-20)26(25-24-18)9-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHEVFOWUHDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant studies and data.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with triazolopyrimidine moieties. The synthesis pathway typically includes:
- Formation of the triazolopyrimidine scaffold : The initial step involves creating the triazole ring which serves as a critical component for biological activity.
- Thioacetylation : The introduction of a thiol group enhances the compound's interaction with biological targets.
- Final acetamide formation : The final step involves acetamide formation to yield the target compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
In vitro Studies :
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast).
- IC50 Values : The IC50 values were found to be 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7. In comparison, doxorubicin (a standard chemotherapy drug) had IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively, indicating that the new compound is potentially more effective against certain cancer types .
| Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays demonstrated that treatment with the compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, as evidenced by flow cytometry analysis .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Mechanistic Insights : Further investigation revealed that the compound activates caspase pathways leading to apoptosis while decreasing Bcl-2 expression levels, a protein associated with cell survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs with variations in the triazolo-pyrimidine core, benzyl substituents, or acetamide-linked aromatic groups. Key comparisons are summarized below:
Substituent Variations on the Triazolo-Pyrimidine Core
- Impact of Halogenation: The 4-chlorobenzyl substituent in Compound 20 enhances electrophilicity and binding affinity to hydrophobic pockets in target proteins compared to the non-halogenated benzyl group in the target compound .
- Aromatic Side Chain Modifications : Replacing the benzo[d][1,3]dioxol-5-yl group with a 2-ethoxyphenyl group (as in ) reduces molecular weight (420.5 vs. 427.46) and may alter metabolic stability due to the ethoxy group’s susceptibility to oxidative cleavage.
Modifications in the Acetamide Linker
- Flexibility vs. Rigidity : The target compound’s thioacetamide linker provides conformational flexibility, whereas rigid hydrazide or benzimidazole linkers (as in ) may restrict binding to specific enzyme active sites.
Structural and Pharmacological Insights
- Triazolo-Pyrimidine Core : The fused triazole and pyrimidine rings provide a planar structure conducive to π-π stacking interactions with aromatic residues in enzymes .
- Benzyl vs. Chlorobenzyl: The 4-chlorobenzyl group in increases molecular weight (454.9 vs.
- Thioacetamide vs. Carboxamide : The thioether linkage in the target compound may confer resistance to enzymatic hydrolysis compared to carboxamide derivatives .
Q & A
Basic Synthesis and Purification
Q: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-amine derivative with a triazolopyrimidine-thiol intermediate. A general procedure includes:
- Step 1: Reacting the thiol-containing triazolopyrimidine core with chloroacetyl chloride in the presence of triethylamine as a base (e.g., in chloroform at room temperature for 18 hours) to form the thioacetamide linkage .
- Step 2: Purification via NaHCO₃ washing, solvent evaporation, and recrystallization from ethanol-DMF mixtures to isolate the crude product .
- Optimization: Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (chloroform vs. dioxane), and reaction time (12–24 hours) can improve yield. Triethylamine acts as both a base and catalyst to neutralize HCl byproducts .
Structural Characterization
Q: Which analytical methods are critical for confirming the compound’s structure? A:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 3.7–4.2 ppm, triazole protons at δ 8.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., M⁺ peak matching C₂₃H₁₈N₆O₃S) .
- Infrared (IR) Spectroscopy: Peaks at 2200–2250 cm⁻¹ (C≡N) and 1650–1700 cm⁻¹ (C=O) validate functional groups .
Initial Biological Screening
Q: What assays are recommended for preliminary pharmacological evaluation? A:
- Anticonvulsant Activity: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, comparing ED₅₀ values to reference drugs like phenytoin .
- Antitumor Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
- Antioxidant Potential: DPPH radical scavenging assays (IC₅₀ < 50 µM indicates significant activity) .
Advanced Synthetic Optimization
Q: How can computational methods improve reaction design and yield? A:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict energetically favorable pathways .
- Condition Screening: Machine learning algorithms analyze solvent polarity, temperature, and catalyst effects to recommend optimal parameters (e.g., 60°C in DMF with 10 mol% K₂CO₃) .
- Example: A 20% yield increase was achieved by replacing chloroform with acetonitrile in similar triazole syntheses .
Structure-Activity Relationship (SAR) Studies
Q: Which structural modifications enhance biological activity? A:
- Benzyl Substituents: Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring improves antitumor activity by 30% .
- Triazole Core: Replacing sulfur with oxygen in the triazolopyrimidine reduces anticonvulsant efficacy but increases metabolic stability .
- Thioacetamide Linker: Shortening the linker from -S-CH₂-CO- to -S-CO- decreases solubility but enhances CNS penetration .
Computational Modeling of Target Interactions
Q: How to model the compound’s binding to biological targets (e.g., kinases)? A:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to γ-aminobutyric acid (GABA) receptors or EGFR kinases. Focus on hydrogen bonds with Arg residues and hydrophobic interactions with benzodioxole .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .
Resolving Data Contradictions in Activity Profiles
Q: How to address discrepancies between in vitro and in vivo activity data? A:
- Pharmacokinetic Analysis: Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and metabolic stability (e.g., CYP3A4 degradation) .
- Dose Adjustment: If in vivo ED₅₀ is 10x higher than in vitro IC₅₀, increase dosage or use prodrug strategies .
- Collaborative Validation: Replicate experiments across labs with standardized protocols (e.g., OECD guidelines) to rule out variability .
Scale-Up Challenges in Synthesis
Q: What are critical factors for scaling from lab to pilot plant? A:
- Heat Transfer: Exothermic reactions (e.g., chloroacetyl chloride addition) require jacketed reactors with cooling to ≤25°C .
- Mixing Efficiency: Use high-shear mixers to prevent agglomeration during recrystallization .
- Process Control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction completion .
Mechanistic Studies of Key Reactions
Q: How to determine the mechanism of triazole ring formation? A:
- Isotopic Labeling: Use ¹⁵N-labeled amines to track nitrogen incorporation into the triazole core via MS .
- Kinetic Profiling: Pseudo-first-order kinetics (monitored by HPLC) identify rate-determining steps (e.g., cyclization vs. dehydration) .
- Intermediate Trapping: Quench reactions at 50% completion to isolate intermediates (e.g., thioamide adducts) for NMR analysis .
Toxicity Profiling and Safety
Q: What models assess the compound’s toxicity? A:
- In Vitro: Ames test (mutagenicity), HepG2 cell viability assays (hepatotoxicity), and hERG inhibition screening (cardiotoxicity) .
- In Vivo: Acute toxicity studies in rodents (LD₅₀ determination) and 28-day repeated-dose studies to identify NOAEL (No Observed Adverse Effect Level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
